4-Propyl-[2,2']bipyridinyl
Description
Fundamental Role of Bipyridinyl Ligands in Coordination Chemistry
Bipyridinyl ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are of paramount importance in the field of coordination chemistry. nih.govalfachemic.com Their structure, featuring two nitrogen atoms with strong coordination ability, allows them to form stable complexes with a wide array of metal ions. alfachemic.com This chelating ability, where the ligand binds to a central metal atom at two points, results in enhanced stability compared to monodentate ligands. fiveable.me
The formation of these stable metal complexes has been instrumental in advancing the understanding of several key chemical concepts, including the thermodynamics and kinetics of metal ion complexation, as well as the bonding, photochemistry, photophysics, and electrochemistry of these complexes. nih.gov Bipyridine ligands are not merely passive scaffolds; they actively influence the electronic and photophysical properties of the coordination complexes they form. fiveable.memdpi.com This influence is critical in applications such as dye-sensitized solar cells, where they enhance light absorption and charge transfer efficiency. fiveable.me
Furthermore, bipyridine complexes are central to the development of catalysts for various chemical reactions, including carbon-carbon coupling reactions and multi-electron reductions of carbon dioxide. fiveable.memdpi.com Their versatility also extends to supramolecular chemistry, where they serve as building blocks for creating larger, more complex chemical structures with unique properties. alfachemic.comresearchgate.net
Significance of Alkyl-Substituted Bipyridines in Contemporary Chemical Research
The strategic placement of alkyl groups onto the bipyridine framework gives rise to alkyl-substituted bipyridines, a class of compounds with tailored properties that are of great interest in modern chemical research. The introduction of these substituents can significantly modify the electronic and steric characteristics of the ligand, thereby fine-tuning the properties of the resulting metal complexes. acs.org
For instance, the presence of alkyl groups can influence the solubility of the bipyridine ligand and its metal complexes in organic solvents, a crucial factor for their application in homogeneous catalysis. fiveable.me Moreover, the steric bulk of the alkyl substituents can impact the coordination geometry around the metal center, which in turn affects the reactivity and selectivity of catalytic processes. A notable example is in ethene polymerization, where the use of bulky substituents on bipyridine-nickel complexes has been shown to increase catalytic activity. researchgate.net
The synthesis of unsymmetrically substituted bipyridines, including those with alkyl groups, has been a focus of research to create ligands with specific functionalities. wikipedia.orgresearchgate.net These tailored ligands are essential for developing new materials with desired optical, electronic, and magnetic properties, as well as for applications in fields like molecular recognition and the development of luminescent materials. alfachemic.com
Research Trajectory and Future Prospects for 4-Propyl-[2,2']bipyridinyl
While specific research on this compound is not as extensively documented as for its parent compound, 2,2'-bipyridine, the existing body of knowledge on alkyl-substituted bipyridines provides a strong foundation for predicting its research trajectory and future applications.
The propyl group in the 4-position is expected to enhance the lipophilicity of the ligand, potentially making its metal complexes more soluble in nonpolar solvents and suitable for applications in organic electronics and catalysis within organic media. The electronic effect of the propyl group, being a weak electron-donating group, can subtly modulate the redox properties and photophysical behavior of its coordination complexes.
Future research is likely to focus on several key areas:
Synthesis and Characterization of Metal Complexes: A primary research direction will involve the synthesis and detailed characterization of coordination complexes of this compound with various transition metals. This will include studies of their structural, spectroscopic, electrochemical, and photophysical properties.
Catalytic Applications: Investigating the catalytic activity of these complexes in various organic transformations will be a significant area of exploration. This could include cross-coupling reactions, polymerization, and oxidation/reduction reactions, where the propyl group might influence catalyst stability and selectivity.
Luminescent Materials: The potential of this compound-based metal complexes as luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging will likely be explored. The electron-donating nature of the propyl group could lead to favorable shifts in emission wavelengths and improved quantum yields.
Supramolecular Chemistry: The self-assembly of this compound with metal ions to form well-defined supramolecular architectures with interesting host-guest properties or as functional materials is another promising avenue of research.
The continued exploration of alkyl-substituted bipyridines like this compound holds the promise of developing new functional materials and catalysts with enhanced performance and novel properties, contributing to advancements across a broad spectrum of chemical science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
871798-96-8 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-propyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
BOKUNGNYSXLIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propyl 2,2 Bipyridinyl and Its Precursors
Historical Development of Bipyridine Synthesis
The journey to synthesize bipyridines began over a century ago. One of the earliest methods for preparing the parent 2,2'-bipyridine (B1663995) was the dry distillation of copper(II) pyridine-2-carboxylate, first described by Fritz Blau in 1888. nih.govresearchgate.net Another early approach involved the reaction of pyridine (B92270) with sodium, which, after oxidative and hydrolytic workup, was shown to primarily yield 4,4'-bipyridine (B149096). nih.govwikipedia.org
A significant advancement came in 1928 with the application of the Ullmann reaction, where 2-bromopyridine (B144113) or 2-chloropyridine (B119429) was treated with copper metal to produce 2,2'-bipyridine. nih.gov This method, along with its subsequent variations, became a foundational technique for synthesizing bipyridine compounds for many years, though it often suffered from variable yields and challenging purification. nih.govthieme-connect.com Other historical methods included the high-temperature reaction of pyridine with ferric chloride, iodine, or a nickel-alumina catalyst. orgsyn.org These early methods, while groundbreaking for their time, often required harsh reaction conditions and were limited in their ability to introduce specific substituents like the propyl group in a controlled manner.
Modern Metal-Catalyzed Cross-Coupling Strategies for 4-Propyl-[2,2']bipyridinyl
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of bipyridines, offering milder conditions, higher yields, and greater functional group tolerance. mdpi.comnih.gov These methods are particularly well-suited for the targeted synthesis of substituted bipyridines like this compound. The general principle involves the coupling of two pyridine-based fragments, one typically a halopyridine and the other an organometallic pyridine derivative, in the presence of a transition metal catalyst, most commonly palladium or nickel. mdpi.comwikipedia.orggoogle.com
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C-C bonds, including the formation of the biaryl linkage in bipyridines. mdpi.comlibretexts.org This reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org For the synthesis of this compound, this could involve coupling a 4-propyl-2-halopyridine with a 2-pyridylboronic acid derivative, or vice versa.
A key challenge in the Suzuki-Miyaura synthesis of 2,2'-bipyridines was the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has largely overcome this issue, making the Suzuki-Miyaura coupling a highly efficient route. researchgate.net Various palladium catalysts and ligands have been explored to optimize the reaction, with phosphine (B1218219) ligands being common choices. libretexts.org The choice of ligand can be crucial to prevent unwanted side reactions. researchgate.net The reaction conditions are generally mild, and the boronic acid reagents are relatively non-toxic and easy to handle. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| Aryl iodide/bromide | Phenylboronic acid | (tBubpy)PdCl2 | - | Alcohol | Biaryl | Moderate to excellent | asianpubs.orgresearchgate.net |
| 2-Halopyridines | 2-Pyridyl N-phenyldiethanolamine boronates | Pd catalyst | - | - | 2,2'-Bipyridines | - | researchgate.net |
| 3-Pyridyl halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | - | - | 3,3'-Bipyridines | High | preprints.org |
Negishi Coupling Methodologies
The Negishi coupling is another highly effective method for the synthesis of bipyridines, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. mdpi.comwikipedia.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org To synthesize this compound, one could couple a 4-propyl-2-halopyridine with a 2-pyridylzinc halide, or a 2-halopyridine with a 4-propyl-2-pyridylzinc halide.
The necessary pyridylzinc halides can be prepared through transmetalation from the corresponding pyridyllithium species or by direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed. wikipedia.org The Negishi coupling has been successfully applied to the synthesis of various substituted bipyridines. wikipedia.orgorgsyn.org
Table 2: Examples of Negishi Coupling for Bipyridine Synthesis
| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Product | Yield | Reference |
| 2-Pyridylzinc halide | 2-Bromopyridine | Tetrakis(triphenylphosphine)palladium(0) | - | 2,2'-Bipyridine | - | wikipedia.org |
| Pyridylzinc halide | Pyridyl halide/triflate | Pd(0), phosphine ligand | THF | Bipyridine | High | orgsyn.org |
| 2-Pyridyl zinc bromide | 2-Bromopyridine derivatives | Ni/Al2O3–SiO2 or Pd/Al2O3 | - | 2,2'-Bipyridine products | - | mdpi.com |
Stille Coupling Protocols
The Stille coupling reaction utilizes organotin compounds (organostannanes) reacting with organic halides catalyzed by palladium. mdpi.com This method is highly reactive and can be effective even in cases where Suzuki coupling may not be suitable. mdpi.com The synthesis of this compound via Stille coupling would likely involve the reaction of a 4-propyl-2-halopyridine with a 2-(tributylstannyl)pyridine, or the alternative combination.
Despite its utility, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents. mdpi.com Nevertheless, it has been successfully used to prepare a variety of 2,2'-bipyridines in high yields and on a multigram scale. mdpi.comnih.gov
Table 3: Examples of Stille Coupling for Bipyridine Synthesis
| Organostannane | Organic Halide | Catalyst/Additive | Base | Solvent | Product | Yield | Reference |
| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine/ tricyclohexylphosphine | CsF | - | Bipyridines | - | mdpi.com |
| Stannylated pyridines | Bromopyridines | PdCl2(PPh3)2 | - | - | Bipyridines | - | mdpi.com |
| Aryltributylstannanes | Aryl iodides/bromides | PdCl2(NH3)2/Cationic 2,2′-bipyridyl ligand | - | - | Biaryls | 56-98% | researchgate.net |
Homocoupling Reactions in Bipyridine Synthesis
Homocoupling reactions, which involve the coupling of two identical molecules, are particularly useful for the synthesis of symmetrical bipyridines. mdpi.com While less direct for unsymmetrical compounds, they can be employed to create a bipyridine scaffold that is subsequently functionalized.
Wurtz Coupling Techniques
The Wurtz reaction and its variations represent a classic method for the homocoupling of aryl halides to form symmetrical biaryls. mdpi.com In the context of bipyridine synthesis, this typically involves the reaction of a halopyridine with a reactive metal, such as sodium. mdpi.comresearchgate.net The reaction proceeds through the formation of a highly reactive organometallic intermediate. researchgate.net
An improved and more efficient version of the Wurtz coupling is the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.compreprints.org This method allows for the construction of symmetrical bipyridyl backbones in a single step, often using oxygen as an oxidant. preprints.org Nickel-catalyzed homocoupling of 2-chloropyridines has also been shown to be an effective method for producing bipyridines. tandfonline.com
Ullmann Coupling Procedures
The Ullmann coupling reaction is a traditional and valuable method for synthesizing symmetrical bipyridines. mdpi.compreprints.org This reaction typically involves the copper-mediated homocoupling of halopyridines. mdpi.compreprints.org While historically requiring high temperatures (over 200°C) and stoichiometric amounts of copper, which limited its utility, advancements have improved its efficiency. mdpi.com For instance, the synthesis of 4,4'-dialkyl-2,2'-bipyridines has been successfully achieved from 4-alkylpyridines using a degassed Raney nickel catalyst. orgsyn.org
Modern variations of the Ullmann-type reaction often employ palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. mdpi.comlboro.ac.uk For example, nickel-catalyzed Ullmann couplings are frequently used to prepare symmetric bipyridines. msu.edu A modified procedure using stoichiometric amounts of Zn(0), NiCl2·6H2O, and PPh3 has been shown to significantly improve yields for electron-deficient substrates. msu.edu Bimetallic gold-palladium alloy nanoclusters have also been reported as effective catalysts for the Ullmann coupling of chloropyridines under ambient conditions. mdpi.compreprints.org
The general mechanism for a copper-mediated Ullmann coupling can proceed through either a radical or an anionic pathway, though the precise mechanism is not always clear. mdpi.compreprints.org The reaction is initiated by the interaction of the halopyridine with the copper catalyst.
| Catalyst System | Precursors | Key Features |
| Copper powder | 2-bromo-4-methylpyridine | High temperature (220°C) required. unlv.edu |
| Degassed Raney Ni | 4-ethylpyridine | Reflux conditions. unlv.edu |
| Pd/C | 4-n-butylpyridine | Catalytic hydrogenation conditions. unlv.edu |
| NiCl2·6H2O, Zn(0), PPh3 | 2-halopyridines | Improved yields for electron-deficient substrates. msu.edu |
| Au-Pd nanoclusters | Chloropyridines | Ambient reaction conditions. mdpi.compreprints.org |
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative route for the synthesis of bipyridine derivatives, often under milder conditions than traditional thermal methods. These techniques can involve either direct or mediated electrolysis to facilitate the coupling reaction. acs.org For instance, the electrochemical reduction of Ru(III) precursor complexes in acetonitrile (B52724) has been used to synthesize heteroleptic tris(diimine) ruthenium complexes. researchgate.net
Nickel-catalyzed electrochemical arylation has been employed for the cross-electrophile coupling of 2-halopyridines with various aryl halides to generate nitrogen-containing biaryls. acs.org These reactions often utilize a sacrificial anode, such as magnesium, zinc, or iron. acs.org Furthermore, Ni(0)-catalyzed dimerization of halopyridine derivatives has been achieved in an electrochemical cell with an iron/nickel anode and a nickel foam cathode, using a NiBr2 complex with bipyridine as the catalyst precursor. lboro.ac.uk This method has been successfully applied to synthesize 2,2'-biquinoline (B90511) from 2-chloroquinoline (B121035) in high yield. lboro.ac.uk
Electrochemical methods have also been applied to the synthesis of bipyridine-containing metal complexes. The direct electrochemical oxidation of a metal in a solution of a pyridine-based ligand can yield the corresponding complex in good yield. rsc.org For example, nickel complexes with a flexidentate bipyridine-aza-crown ether ligand have been synthesized and studied electrochemically. chemrxiv.org
| Method | Precursors/Catalysts | Product Type |
| Electrocatalytic Coupling | 2-halopyridines, Aryl halides, Ni/bipyridine catalyst | Nitrogen-containing biaryls acs.org |
| Electrochemical Dimerization | Halopyridine derivatives, NiBr2/bipyridine catalyst | Symmetrical bipyridines lboro.ac.uk |
| Direct Electrochemical Oxidation | Metal anode, Pyridine-based ligands | Metal-bipyridine complexes rsc.org |
Targeted Derivatization for Alkyl-Substituted Bipyridines
The introduction of alkyl groups, such as a propyl group, onto a pre-existing bipyridine scaffold is a key strategy for synthesizing compounds like this compound. This can be achieved through various targeted derivatization methods.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govacs.org This process typically involves the use of a strong base, such as an alkyllithium reagent or a lithium amide like lithium diisopropylamide (LDA), to deprotonate a position ortho to a directing metalation group (DMG). nih.govacs.org The resulting lithiated species can then be quenched with an electrophile, such as an alkyl halide, to introduce the desired substituent.
For pyridines, the nitrogen atom can direct metalation to the C2 or C4 position. The regioselectivity can be influenced by the structure of the alkyllithium base and the reaction conditions. acs.org For example, LDA can be used to deprotonate 4,4'-dimethyl-2,2'-bipyridine, and the resulting anion can react with alkyl bromides to yield 4-alkyl-4'-methyl- and 4,4'-dialkyl-2,2'-bipyridines in good yields. rsc.org This method provides a direct route to alkylated bipyridines. The use of LDA is advantageous as it is a hindered, non-nucleophilic base that preferentially abstracts a proton from the less hindered site. scispace.com
The general procedure involves cooling a solution of LDA to a low temperature (e.g., -78°C) and then adding the bipyridine substrate. After a period of stirring, the alkylating agent is introduced to the reaction mixture. orgsyn.org
| Reagent | Substrate | Key Features |
| Lithium Diisopropylamide (LDA) | 4,4'-dimethyl-2,2'-bipyridine | Deprotonation at the methyl group followed by alkylation. rsc.org |
| n-Butyllithium | Pyridine derivatives | Can lead to C2 or C4 alkylation depending on conditions. acs.org |
| n-Butylsodium | Pyridine | Favors deprotonation at the C4 position. nih.gov |
Photoinduced reactions offer a novel approach for modifying bipyridine structures. One such method involves the photodisplacement of a leaving group on a bipyridine ligand that is part of a metal complex. For instance, a ruthenium(II) complex containing a 4,4'-bis(chloromethyl)-2,2'-bipyridine ligand can undergo photodisplacement of the chloride ions when irradiated in the presence of an alcohol, such as 1-propanol. d-nb.inforesearchgate.net This results in the formation of an ether linkage, incorporating the propyl group onto the bipyridine backbone. d-nb.inforesearchgate.net
This method is advantageous as it can be performed under mild conditions and allows for the introduction of various alkyl groups depending on the alcohol used as the solvent. The reaction proceeds by the replacement of the terminal chlorine atoms of the (chloromethyl)bipyridine ligand with alkoxy groups derived from the solvent. d-nb.inforesearchgate.net While this specific example leads to a propyl-oxy-methyl substituent, the principle of photoinduced modification highlights an innovative strategy for functionalizing bipyridine ligands.
Coordination Chemistry of 4 Propyl 2,2 Bipyridinyl and Its Metal Complexes
Ligand Design Principles and Versatile Coordination Modes
The design of bipyridine-based ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of metal complexes. nih.gov The introduction of a propyl group at the 4-position of one of the pyridine (B92270) rings in 2,2'-bipyridine (B1663995) primarily impacts the ligand's electronic properties.
Ligand Design Principles:
Electronic Effects: Alkyl groups, including propyl, are electron-donating groups. This positive inductive effect increases the electron density on the pyridine ring and, consequently, on the nitrogen donor atoms. This enhanced basicity strengthens the σ-donor character of the ligand, leading to more stable metal-ligand bonds compared to unsubstituted bipyridine.
Steric Effects: A single substituent at the 4-position has a minimal steric impact on the coordination of the metal ion, as it is positioned away from the nitrogen atoms and the metal's coordination sphere. This contrasts with substitution at the 6,6'-positions, which can significantly hinder the approach of metal ions and influence the resulting geometry.
Solubility: The propyl group increases the lipophilicity of the ligand and its corresponding metal complexes, enhancing their solubility in nonpolar organic solvents. This is a crucial practical consideration in synthesis, purification, and various applications.
Versatile Coordination Modes: Like its parent compound, 4-Propyl-[2,2']bipyridinyl is a classic bidentate, N,N'-chelating ligand. Upon coordination to a metal center, it forms a stable five-membered ring. The two pyridine rings are typically coplanar or slightly twisted in the resulting complex. This chelating effect contributes significantly to the thermodynamic stability of the metal complexes (the chelate effect). While primarily acting as a bidentate ligand, the broader family of bipyridine derivatives can participate in more complex coordination architectures, such as acting as bridging ligands between two metal centers, although this is more common for the 4,4'-bipyridine (B149096) isomer. ub.eduresearchgate.net
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The stoichiometry of the reactants (metal-to-ligand ratio) and reaction conditions (temperature, solvent) are controlled to obtain the desired complex, which can be mononuclear (e.g., [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, [M(L)₃]²⁺) or, in some cases, polynuclear. Characterization relies on a suite of spectroscopic and analytical techniques.
Ruthenium(II) polypyridyl complexes are among the most studied classes of coordination compounds due to their rich photophysical and electrochemical properties. The synthesis of a typical octahedral Ru(II) complex with a 4-alkyl-bipyridine ligand involves reacting a precursor like cis-[Ru(bpy)₂Cl₂] with the desired ligand. rsc.org For this compound (L), this would yield a heteroleptic complex such as [Ru(bpy)₂(L)]²⁺. Alternatively, starting with RuCl₃·xH₂O and three equivalents of the ligand under refluxing conditions would produce the homoleptic complex [Ru(L)₃]²⁺. nih.gov
The characterization of these complexes confirms their structure and properties:
¹H NMR Spectroscopy: The coordination of the ligand to the Ru(II) center causes a characteristic downfield shift of the pyridine proton signals. mdpi.com
UV-Vis Spectroscopy: These complexes exhibit intense absorption bands in the visible region (~450 nm), which are assigned to metal-to-ligand charge-transfer (MLCT) transitions. The electron-donating propyl group can cause a slight red shift in the MLCT band compared to the unsubstituted [Ru(bpy)₃]²⁺. mdpi.com
Electrochemistry: Cyclic voltammetry typically shows a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and successive ligand-based reductions.
Table 1: Representative Spectroscopic and Electrochemical Data for Ru(II)-Arene Complexes with 4,4'-Substituted Bipyridine Ligands
| Complex | λmax (MLCT, nm) | E½ (RuII/III) (V vs. Ag/AgCl) |
|---|---|---|
| [Ru(η⁶-p-cymene)(4,4'-(C₄H₉)₂-bpy)Cl]Cl | 400, 520 | 0.82 |
| [Ru(η⁶-p-cymene)(4,4'-(COOH)₂-bpy)Cl]Cl | 401, 532 | 1.00 |
| [Ru(η⁶-p-cymene)(4,4'-(COOCH₃)₂-bpy)Cl]Cl | 401, 530 | 0.98 |
Data is for analogous 4,4'-disubstituted bipyridine complexes to illustrate electronic effects.
Nickel(II) complexes with bipyridine ligands can adopt various geometries, including octahedral and square planar, depending on the ancillary ligands. The synthesis of a simple complex like [Ni(L)Cl₂] can be achieved by reacting NiCl₂·6H₂O with one equivalent of this compound in a solvent like ethanol. Using three equivalents of the ligand typically results in the formation of the octahedral complex [Ni(L)₃]²⁺.
Characterization data for analogous complexes reveal:
X-ray Crystallography: Confirms the coordination geometry around the Ni(II) center. For instance, tris(2,2'-bipyridine)nickel(II) complexes consistently show an octahedral geometry.
Magnetic Susceptibility: High-spin octahedral Ni(II) complexes are paramagnetic with magnetic moments corresponding to two unpaired electrons.
FT-IR Spectroscopy: Coordination of the bipyridine ligand to the metal is evidenced by shifts in the C=N and C=C stretching vibration frequencies of the pyridine rings.
Platinum(II) complexes typically adopt a square planar geometry. The synthesis of [Pt(L)Cl₂] with L being this compound would involve reacting K₂[PtCl₄] with the ligand. nih.gov These complexes are of interest for their potential applications in materials science and as anticancer agents.
Key characterization features include:
¹H and ¹⁹⁵Pt NMR Spectroscopy: These are powerful tools for characterizing the structure of these diamagnetic complexes in solution.
X-ray Crystallography: Provides definitive structural information, confirming the square-planar coordination environment of the Pt(II) ion.
Photoluminescence: Many Pt(II)-bipyridine complexes are luminescent, with emission properties that can be tuned by the substituents on the bipyridine ligand.
Table 2: Selected Bond Lengths for an Analogous Platinum(II) Complex, [Pt(4,4'-diethoxy-2,2'-bipyridine)Cl₂]
| Bond | Length (Å) |
|---|---|
| Pt–N | ~2.00 |
| Pt–Cl | ~2.30 |
Data from similar structures illustrates typical bond distances.
Zinc(II) and Cadmium(II), having a d¹⁰ electronic configuration, form colorless, diamagnetic complexes. Their coordination geometry is flexible, with tetrahedral and octahedral being the most common. The reaction of ZnCl₂ or Cd(OAc)₂ with this compound can lead to complexes with varying stoichiometry, such as [Zn(L)Cl₂] (tetrahedral) or [Cd(L)₂(OAc)₂] (octahedral). nih.gov
The structure and composition of the final product can be influenced by factors like the metal salt anion and the solvent used.
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand framework in the diamagnetic complexes.
Single-Crystal X-ray Diffraction: This is the most definitive method for establishing the coordination geometry, which can vary from tetrahedral [Zn(L)X₂] to octahedral [Zn(L)₃]²⁺. nih.govmdpi.com
Luminescence: While the metal ions themselves are not redox-active in the same way as transition metals, some zinc(II) and cadmium(II) bipyridine complexes exhibit ligand-based fluorescence or phosphorescence. rsc.org
Table 3: Coordination Geometry in Representative Zinc(II) and Cadmium(II) Bipyridine Complexes
| Complex | Metal Ion | Coordination Geometry |
|---|---|---|
| [Zn(dimethyl-bpy-dicarboxylate)Cl₂] | Zn(II) | Distorted Tetrahedral |
| [Cd(5,5'-dimethyl-bpy)₂(OAc)₂] | Cd(II) | Distorted Octahedral |
Examples with substituted bipyridine ligands illustrate common geometries. nih.govmdpi.com
Copper(II) (d⁹ configuration) complexes with bipyridine ligands are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. Common geometries include distorted octahedral and square pyramidal. A typical synthesis involves reacting a Cu(II) salt, such as CuSO₄·5H₂O or CuCl₂·2H₂O, with the this compound ligand in an aqueous or alcoholic solution. ijcrcps.com
Characterization often reveals:
X-ray Crystallography: Essential for determining the precise coordination geometry. For example, in [Cu(bpy)(H₂O)₂(SO₄)], the Cu(II) ion is hexa-coordinated in a distorted octahedral environment.
UV-Vis Spectroscopy: A broad, weak d-d transition is typically observed in the visible region (600-900 nm), the position of which is sensitive to the coordination environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu(II) has one unpaired electron, EPR spectroscopy is a valuable tool for probing the electronic structure and environment of the copper center in these complexes.
Exploration of Other Metal Systems (e.g., Rhenium, Gold, Rhodium)
The coordination of this compound is not limited to the more commonly studied transition metals. Its interactions with rhenium, gold, and rhodium have led to the development of complexes with interesting properties and potential applications.
Rhenium: Rhenium(I) tricarbonyl complexes containing bipyridine ligands are well-known for their rich photophysical properties, including strong luminescence. While specific studies on this compound are limited, research on related 4,4'-disubstituted-2,2'-bipyridine ligands provides insight into the expected behavior. The electron-donating nature of the propyl group at the 4-position is anticipated to increase the electron density on the bipyridine ligand. This, in turn, can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, a key factor in the photophysical properties of these complexes. It is expected that the presence of the 4-propyl substituent would lead to a red-shift in the emission spectra compared to the unsubstituted bipyridine complex.
Gold: Gold complexes with bipyridine ligands have attracted attention for their potential applications in catalysis and medicine. The coordination of this compound to gold(I) or gold(III) centers is expected to form stable complexes. The electronic properties of the 4-propyl substituent can influence the Lewis acidity of the gold center, which is a critical parameter in catalytic applications. For instance, in gold-catalyzed organic transformations, the electron-donating propyl group might enhance the catalytic activity by increasing the electron density at the metal center.
Rhodium: Rhodium complexes bearing bipyridine ligands are extensively used in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and C-H activation. The coordination of this compound to a rhodium center can modulate both the steric and electronic environment of the metal. The propyl group can introduce steric bulk, which may influence the selectivity of catalytic reactions. Electronically, the inductive effect of the propyl group can enhance the electron-donating ability of the bipyridine ligand, thereby affecting the reactivity of the rhodium catalyst. Studies on rhodium(III) complexes with 4,4'-disubstituted-2,2'-bipyridine ligands have shown that the nature of the substituent significantly impacts their cytotoxic activity rsc.org.
Table 1: Representative Metal Complexes of Substituted Bipyridines This table presents data for analogous 4,4'-disubstituted bipyridine complexes to infer the potential characteristics of this compound complexes, for which specific data is not readily available.
| Metal | Ancillary Ligands | Bipyridine Ligand | Observed Properties/Applications |
|---|---|---|---|
| Rh(III) | η⁵-C₅Me₅, Cl | 4,4'-Dinonyl-2,2'-bipyridine | High cytotoxicity against MCF-7 and HT-29 cancer cell lines rsc.org |
| Rh(I) | 1,5-Hexadiene | Bis-bipyridine-xylene | Catalytic activity in various organic transformations mdpi.com |
Influence of the 4-Propyl Substituent on Metal-Ligand Interactions
The presence of a propyl group at the 4-position of the [2,2']bipyridinyl ligand exerts both electronic and steric effects that modulate the nature of the metal-ligand interactions.
Electronic Effects: The propyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the pyridine rings of the bipyridine ligand. As a result, the ligand becomes a stronger σ-donor and a weaker π-acceptor. The increased σ-donation strengthens the metal-ligand bond, leading to more stable complexes. The weaker π-accepting ability can influence the energy of the metal d-orbitals and the ligand's π* orbitals, which in turn affects the electronic spectra and photophysical properties of the complexes. For instance, in ruthenium(II) complexes, such electronic effects are known to alter the energy of the MLCT bands researchgate.netnih.gov.
Table 2: Comparison of Electronic and Steric Effects of Substituents on Bipyridine Ligands
| Substituent Position | Type of Effect | Influence on Metal-Ligand Interaction |
|---|---|---|
| 4- (e.g., Propyl) | Primarily Electronic (+I) | Increases σ-donation, strengthens M-N bond. Minimal direct steric hindrance. |
| 6- | Primarily Steric | Can hinder coordination, affect ligand exchange rates, and influence catalytic selectivity. |
Construction of Supramolecular Architectures and Coordination Polymers
The ditopic nature of the this compound ligand, with its two nitrogen atoms capable of coordinating to metal centers, makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers.
Supramolecular Architectures: Through non-covalent interactions such as metal-ligand coordination, π-π stacking, and van der Waals forces, this compound can self-assemble with metal ions to form discrete, finite supramolecular structures like molecular squares, cages, and helicates. The propyl groups can play a role in directing the self-assembly process by influencing the solubility of the resulting structures and by participating in intermolecular hydrophobic interactions, which can stabilize the final architecture. The design of such structures is a key aspect of supramolecular chemistry, with applications in host-guest chemistry, sensing, and catalysis.
Coordination Polymers: When used as a linker between metal centers, this compound can lead to the formation of one-, two-, or three-dimensional coordination polymers. The length and flexibility of the propyl group can influence the porosity and dimensionality of the resulting framework. For instance, the presence of alkyl chains can lead to the formation of interdigitated structures or layered materials with specific interlayer spacing. The ability to tune the properties of coordination polymers by modifying the organic linker is a central theme in the field of metal-organic frameworks (MOFs). While specific examples with this compound are not extensively documented, the principles of crystal engineering suggest its potential in creating novel materials with tailored properties durham.ac.uknih.govmdpi.com.
Table 3: Examples of Supramolecular Structures and Coordination Polymers with Bipyridine-based Ligands
| System Type | Ligand | Metal Ion(s) | Resulting Architecture |
|---|---|---|---|
| Coordination Polymer | Expanded 4,4′-bipyridine ligand | Ru(II), Ag(I) | 1-D chain durham.ac.uk |
| Coordination Polymer | 4,4′-Bipyridine | Cd(II) | 1-D molecular antenna nih.gov |
| Coordination Polymer | 4,4'-dicarboxy-2,2'-bipyridine | Transition metals, Lanthanides | Various MOFs mdpi.com |
Based on a comprehensive review of the available research, there is currently insufficient specific data on the catalytic applications of This compound metal complexes to generate a detailed article that adheres to the requested outline.
The provided search results contain information on related but distinct bipyridine ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and the unsubstituted 2,2'-bipyridine, in various catalytic processes. However, literature specifically detailing the use of this compound in cross-electrophile coupling reactions, its specific design for enhanced catalytic performance, mechanistic studies of its catalytic cycles, or its application in heterogeneous catalysis for Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) could not be located.
Therefore, it is not possible to provide a scientifically accurate and thorough article on this specific compound within the strict confines of the requested structure and topics. An article on related bipyridine ligands would not accurately address the subject of "this compound" as specified.
Catalytic Applications of 4 Propyl 2,2 Bipyridinyl Metal Complexes
Applications in Heterogeneous Catalysis
Photoelectrochemical Catalysis
Photoelectrochemical catalysis harnesses light energy to drive chemical reactions at the surface of a semiconductor electrode. In this context, metal complexes of 4-propyl-[2,2']bipyridinyl and related bipyridine ligands serve as crucial components, acting as photosensitizers or catalysts when immobilized on semiconductor materials. These systems, often referred to as dye-sensitized photoelectrochemical cells (DS-PECs), offer a molecular approach to solar fuel production, such as water splitting or carbon dioxide reduction. rsc.orgacs.orgacs.org
The fundamental principle involves a bipyridine complex (the dye) absorbing visible light, which excites an electron. atomfair.com This excited electron is then injected into the conduction band of a semiconductor (like TiO₂ or NiO), generating a photocurrent and leaving the complex in an oxidized state. acs.orgnih.gov The oxidized complex can then act as a catalyst itself or transfer its oxidative potential to a co-immobilized catalytic center to drive a desired reaction, such as water oxidation. rsc.orgresearchgate.net The semiconductor thus acts as a light harvester and a solid support for the molecular catalyst.
Research in this area has explored various combinations of bipyridine-based complexes and semiconductor materials. For instance, a bio-inspired copper-bipyridine catalyst, Cu(dcbpy), when decorated on a nanoporous silicon (b-Si) photoanode, demonstrated significantly enhanced performance for photoelectrochemical water splitting. nih.gov The hybrid b-Si/Cu(dcbpy) photoanode achieved a photocurrent density of 6.31 mA cm⁻² at 1.5 V vs. RHE, a substantial improvement over the bare silicon photoanode. nih.gov This enhancement is attributed to improved light-harvesting and more efficient interfacial charge transfer at the semiconductor-catalyst junction. nih.gov
Similarly, ruthenium-polypyridyl complexes are extensively studied as photosensitizers in DS-PECs. atomfair.com These complexes can be anchored to semiconductor surfaces, such as p-type Nickel Oxide (NiO), and paired with a water reduction catalyst to create a photocathode for visible-light-driven hydrogen production. acs.org The stability and efficiency of these photoelectrodes are critical, with research focusing on creating robust linkages between the dye, the semiconductor surface, and the catalyst to prevent desorption and degradation. acs.org The integration of ruthenium-bipyridine photosensitizers with water oxidation catalysts on photoanodes has also been shown to achieve high faradaic efficiencies for oxygen evolution, demonstrating the versatility of this molecular approach. rsc.org
| Catalyst/Sensitizer (B1316253) System | Semiconductor | Application | Key Performance Metric |
|---|---|---|---|
| Copper-bipyridine (Cu(dcbpy)) | Black Silicon (b-Si) | Water Splitting (OER) | Photocurrent density of 6.31 mA cm⁻² at 1.5 V vs. RHE nih.gov |
| Ruthenium-based dyad | Not specified | Water Splitting (OER) | Faradaic efficiency of 88% (average) rsc.org |
| Cyclometalated Ruthenium sensitizer + Cobaloxime catalyst | Nickel Oxide (NiO) | Water Reduction (HER) | Stable photocurrent generation over several hours acs.org |
| Ruthenium complex sensitizer + Iridium Oxide catalyst | Not specified | Water Splitting (OER) | Demonstrated O₂ evolution under visible light researchgate.net |
Functionalization of Covalent Organic Frameworks (COFs) for Catalysis
Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures that make them excellent platforms for heterogeneous catalysis. Incorporating functional ligands like this compound into the COF structure allows for the precise placement of metal ions, creating well-defined, isolated active sites for catalytic reactions. The bipyridine unit acts as a strong chelating site for a wide range of transition metal ions.
The synthesis strategy typically involves using a bipyridine-containing building block, such as [2,2'-bipyridine]-5,5'-diamine, in the solvothermal synthesis of the COF. The resulting framework possesses periodic bipyridine moieties integrated into its porous structure. These sites can then be metalated in a post-synthetic modification step by introducing metal precursors. This method ensures uniform distribution of metal active centers throughout the material.
Bipyridine-functionalized COFs have been successfully employed in various catalytic applications. For example, a COF containing bipyridine units was coordinated with cobalt and iron ions to create a bimetallic catalyst (Co₀.₇₅Fe₀.₂₅@COF-TB) for the electrocatalytic oxygen evolution reaction (OER). This material exhibited high efficiency, requiring a low overpotential of 331 mV to achieve a current density of 10 mA cm⁻². Another study demonstrated that a COF functionalized with iron and nickel (COF-Bpy@FeNi) also performed as an effective OER catalyst with an overpotential of 399 mV at the same current density.
In the realm of photocatalysis, a palladium-loaded bipyridine-containing COF (Pd@TAPA-BPy-COF) was shown to efficiently catalyze the synthesis of 3-cyanopyridines. Furthermore, bipyridine-based COFs have been utilized for environmental remediation. A COF constructed from 2,2′-bipyridyl-5,5′-dialdehyde and subsequently coordinated with iron (Py-Bpy-Fe) proved to be a highly efficient and selective electrocatalyst for the reduction of nitrate (B79036) to ammonia, achieving a maximum Faradaic efficiency of 91.2%.
| COF Catalyst | Metal Center(s) | Catalytic Application | Key Performance Metric |
|---|---|---|---|
| Co₀.₇₅Fe₀.₂₅@COF-TB | Cobalt, Iron | Oxygen Evolution Reaction (OER) | Overpotential of 331 mV at 10 mA cm⁻² |
| Py-Bpy-Fe | Iron | Nitrate Reduction to Ammonia | Max. Faradaic Efficiency of 91.2% |
| Pd@TAPA-BPy-COF | Palladium | Photocatalytic Synthesis of 3-cyanopyridines | High catalytic promotion observed |
Spectroscopic and Structural Elucidation of 4 Propyl 2,2 Bipyridinyl and Its Metal Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of 4-Propyl-[2,2']bipyridinyl and observing changes upon complexation with a metal ion.
For the free this compound ligand, the ¹H NMR spectrum is expected to show distinct signals for both the aromatic protons of the bipyridinyl core and the aliphatic protons of the propyl group. The bipyridinyl protons typically appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The propyl group will exhibit three sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the bipyridine ring.
Upon coordination to a metal center, such as in a Ruthenium(II) complex, significant shifts in the proton signals are observed. The coordination induces a change in the electronic environment of the ligand, typically causing a downfield shift of the bipyridinyl protons. researchgate.net The asymmetry introduced by forming an octahedral complex can lead to all aromatic protons becoming chemically non-equivalent, resulting in a more complex spectrum. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and ROESY, are often employed to unambiguously assign these complex proton signals. researchgate.netparchem.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Representative Ruthenium Complex. Data for the complex are based on analogous [Ru(bipy)₂(bipy-4-R-4'-R₁)]X₂ compounds. researchgate.net
| Proton | Free Ligand (Predicted) | [Ru(4-propyl-bpy)(bpy)₂]²⁺ (Predicted) |
| H-3' | ~8.4 ppm (d) | ~7.7 ppm (d) |
| H-6, H-6' | ~8.7 ppm (d) | ~7.5 ppm (d) |
| H-5' | ~7.3 ppm (d) | ~7.4 ppm (t) |
| H-3 | ~8.4 ppm (s) | ~8.8 ppm (s) |
| H-5 | ~7.8 ppm (d) | ~7.1 ppm (d) |
| Propyl-CH₂ (α) | ~2.7 ppm (t) | ~2.8 ppm (t) |
| Propyl-CH₂ (β) | ~1.7 ppm (sext) | ~1.7 ppm (m) |
| Propyl-CH₃ (γ) | ~0.9 ppm (t) | ~0.8 ppm (t) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information on the bonding within this compound and its metal complexes. The spectra are characterized by vibrations of the bipyridine skeleton and the propyl substituent.
The free ligand exhibits characteristic bands for C=C and C=N stretching vibrations of the pyridine (B92270) rings in the 1400-1600 cm⁻¹ region. nipne.ro A prominent ring breathing mode is typically observed near 1000 cm⁻¹. nipne.ro The propyl group contributes C-H stretching vibrations around 2800-3000 cm⁻¹.
Upon coordination to a metal ion, shifts in the vibrational frequencies of the bipyridine ring are observed, which can serve as diagnostic markers for complexation. The ring breathing mode, for instance, often shifts to a higher frequency (e.g., from 994 cm⁻¹ to 1010 cm⁻¹ in a PbI₂(BIPY) complex), indicating a stronger interaction between the nitrogen atoms and the metal center. nipne.ro Changes in the spin state of the central metal ion in complexes can also influence the ligand's vibrational spectra. New bands in the far-IR region (typically below 400 cm⁻¹) corresponding to metal-ligand stretching vibrations also appear, providing direct evidence of coordination.
Table 2: Characteristic Vibrational Bands (cm⁻¹) for Bipyridine and its Metal Complexes. Data based on 2,2'-bipyridine (B1663995) and its characterized complexes. nipne.ro
| Vibrational Mode | Free Bipyridine | Metal Complex (e.g., PbI₂(BIPY)) |
| Ring C=C, C=N Stretching | 1577, 1456 | 1589, 1489, 1435 |
| Ring Breathing | 994 | 1010 |
| C-H out-of-plane bend | 756 | 770 |
| Metal-Nitrogen Stretching | - | < 400 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule and is particularly informative for studying the properties of transition metal complexes of this compound.
The free ligand primarily displays intense absorption bands in the ultraviolet region (< 300 nm), which are assigned to spin-allowed π→π* transitions within the bipyridinyl aromatic system. researchgate.net Upon coordination to a transition metal, new, often colorful, absorption bands appear in the visible region of the spectrum. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.orgnih.gov The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. The electron-donating propyl group is expected to slightly red-shift these transitions compared to the unsubstituted bipyridine complex.
Many metal complexes of bipyridine derivatives, particularly those of Ru(II), are known for their luminescence properties. wikipedia.org Excitation into the MLCT band is often followed by emission from the lowest-energy triplet MLCT state, a property that is exploited in various applications such as sensors and photocatalysis. researchgate.net
Table 3: Typical Electronic Transitions in Bipyridine-type Ruthenium(II) Complexes. Data based on [Ru(bpy)₃]²⁺ and its derivatives. researchgate.net
| Transition Type | Wavelength Range (nm) | Description |
| Ligand-Centered (LC) | < 300 | π→π* transitions within the bipyridine ligand |
| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 500 | d(Ru) → π*(bpy) transition |
| Emission (from ³MLCT state) | 600 - 650 | Luminescence from the excited state |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and verifying the composition of its metal complexes. The molecular formula of this compound is C₁₃H₁₄N₂, corresponding to a molecular weight of 198.26 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 198 or 199, respectively.
The fragmentation pattern can also provide structural information. A common fragmentation pathway would be the loss of an ethyl group (C₂H₅, 29 Da) from the propyl chain via cleavage of the β-bond, leading to a stable benzylic-type cation. For metal complexes, ESI-MS is particularly useful as it is a soft ionization technique that can often detect the intact molecular ion of the entire complex, allowing for confirmation of its stoichiometry.
Table 4: Predicted m/z Values for this compound and a Hypothetical Ruthenium Complex.
| Species | Formula | Predicted m/z |
| This compound (M) | C₁₃H₁₄N₂ | 198.12 |
| Protonated Ligand [M+H]⁺ | C₁₃H₁₅N₂⁺ | 199.12 |
| Hypothetical Complex [Ru(bpy)₂(4-propyl-bpy)]²⁺ | [C₃₃H₃₀N₆Ru]²⁺ | 315.08 (for ¹⁰²Ru) |
Single-Crystal and Powder X-ray Diffraction Analysis
X-ray diffraction (XRD) provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, the structure of the parent 2,2'-bipyridine shows that the molecule is planar and adopts a trans-conformation with respect to the inter-ring C-C bond. nih.gov
For metal complexes, single-crystal XRD reveals the precise coordination geometry around the metal center. Tris-bipyridyl complexes, such as [Ru(bpy)₃]²⁺, invariably adopt a distorted octahedral geometry. wikipedia.org The crystal structure of analogous 4,4'-disubstituted bipyridine complexes, like 4,4'-dimethoxy-2,2'-bipyridine, shows how substituent groups are accommodated in the crystal lattice and can influence packing through intermolecular interactions. nih.gov Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, serving as a fingerprinting technique to identify crystalline phases and assess sample purity. cmu.edu
Table 5: Representative Crystallographic Data for a 4,4'-Substituted Bipyridine Ligand. Data from the single-crystal X-ray structure of 4,4′-dimethoxy-2,2′-bipyridine. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4235 (11) |
| b (Å) | 10.8139 (18) |
| c (Å) | 8.0123 (14) |
| β (°) | 109.462 (2) |
| Dihedral Angle (Py-Py) | 5.8 (1)° |
Advanced Spectroscopic Probes for Electronic and Geometric Structures
Beyond standard techniques, a range of advanced spectroscopic methods can be applied to gain deeper insights into the electronic and geometric structures of this compound metal complexes.
Spectroelectrochemistry combines spectroscopy (typically UV-Vis or IR) with electrochemistry. This technique allows for the characterization of a complex in different, electrochemically generated oxidation states. nih.gov By monitoring spectral changes as the potential is swept, one can identify the orbitals involved in redox processes (i.e., whether they are metal- or ligand-localized). rsc.org For a Ru(II) complex, this method can distinguish between metal-centered oxidation (Ru(II)→Ru(III)) and ligand-centered reduction (bpy→bpy⁻).
Resonance Raman spectroscopy involves exciting the sample with a laser wavelength that matches an electronic absorption band (e.g., an MLCT band). This results in a selective enhancement of vibrational modes that are coupled to that electronic transition. rsc.org It is a powerful tool for assigning vibrations and understanding the nature of excited states in these complexes.
Time-Resolved Spectroscopy , such as transient absorption spectroscopy, tracks spectral changes on timescales from femtoseconds to milliseconds following photoexcitation. This allows for the direct observation of excited states, helping to elucidate the pathways of energy transfer and relaxation in luminescent complexes. rsc.org
Computational and Theoretical Investigations of 4 Propyl 2,2 Bipyridinyl Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It has been widely applied to bipyridine derivatives to understand their fundamental chemical and physical properties.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Propyl-[2,2']bipyridinyl, this involves optimizing bond lengths, bond angles, and dihedral angles.
The key structural feature of the [2,2']bipyridinyl core is the dihedral angle (φ) between the two pyridine (B92270) rings. While unsubstituted 2,2'-bipyridine (B1663995) favors a trans-coplanar conformation in the solid state and vapor phase, steric hindrance between the hydrogens at the 3 and 3' positions can lead to a twisted conformation in some environments. The introduction of a propyl group at the 4-position does not introduce significant steric strain at the inter-ring junction, but it adds conformational flexibility.
DFT calculations on related 4,4'-disubstituted 2,2'-bipyridines show that the ground state geometry is often non-planar. For this compound, the lowest energy conformation is expected to feature a slight twist between the pyridine rings. Furthermore, the propyl side chain itself has multiple conformations (e.g., anti and gauche) due to rotation around its C-C single bonds, leading to several possible low-energy conformers of the entire molecule. Conformational analysis using DFT would map these various conformers and identify the global minimum energy structure.
| Parameter | Description | Typical Calculated Value (for analogous 4-alkyl-2,2'-bipyridines) |
|---|---|---|
| C2-C2' Bond Length | The length of the single bond connecting the two pyridine rings. | ~1.49 Å |
| Py-Py Dihedral Angle (φ) | The twist angle between the planes of the two pyridine rings. | 15° - 40° |
| Propyl Chain Conformation | The arrangement of the propyl group's carbon backbone. | Multiple low-energy conformers (e.g., antiperiplanar, gauche) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals in this compound are critical for its role as a ligand in coordination chemistry.
DFT calculations reveal that the HOMO and LUMO of this compound are primarily of π-character, delocalized across the aromatic rings of the bipyridine core. researchgate.netresearchgate.net The propyl group, being an alkyl substituent, acts as an electron-donating group through an inductive effect. This effect increases the electron density on the pyridine rings, consequently raising the energy of the HOMO compared to unsubstituted 2,2'-bipyridine. A higher HOMO energy suggests that the molecule is a better electron donor, which enhances its coordinating ability with metal centers.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The introduction of the electron-donating propyl group is expected to slightly decrease the HOMO-LUMO gap, subtly tuning the electronic properties of the ligand.
| Orbital/Parameter | Description | Calculated Value (eV) (Representative for 4-alkyl-2,2'-bipyridines) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 to -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 to -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.8 to 5.2 eV |
The two pyridine rings in this compound are not locked in a single orientation but can rotate around the central C2-C2' bond. This rotation is not free and is governed by a potential energy surface with specific barriers. Computational studies, particularly DFT, can accurately calculate the energy profile of this rotation.
For the parent 2,2'-bipyridine, the most stable conformation is the planar trans form (dihedral angle φ = 180°). The planar cis form (φ = 0°) is destabilized by steric repulsion between the hydrogen atoms on C3 and C3'. The transition state for rotation often occurs at a perpendicular arrangement (φ = 90°).
| Rotational Process | Description | Typical Calculated Barrier Height (kcal/mol) (for analogous 2,2'-bipyridines) |
|---|---|---|
| Trans to Cis Rotation | Energy required to rotate from the most stable transoid conformation to the chelating cisoid conformation. | 3 - 7 kcal/mol |
| Planarization Barrier | Energy difference between the twisted ground state and a fully planar conformation. | 1 - 3 kcal/mol |
Spectroscopic Property Prediction (e.g., TD-DFT for Optical Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, including their UV-Visible absorption spectra. researchgate.net For this compound, TD-DFT can predict the electronic transitions that give rise to its characteristic absorption bands.
The predicted UV-Vis spectrum of this compound would be dominated by intense π → π* transitions within the bipyridine aromatic system. TD-DFT calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). The electron-donating propyl group is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted 2,2'-bipyridine, a phenomenon known as a bathochromic shift. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule and its metal complexes. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of molecules at their energy minima, molecular modeling and dynamics (MD) simulations offer insights into their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and dynamic processes in various environments, such as in solution.
For this compound, an all-atom MD simulation could be used to study several dynamic aspects:
Conformational Dynamics: MD can track the rotation around the inter-ring C-C bond and the flexing of the propyl chain over nanoseconds to microseconds, revealing the preferred conformations in solution and the timescale of interconversion between them.
Solvation Structure: Simulations can model the arrangement of solvent molecules (e.g., water, acetonitrile) around the ligand, which is crucial for understanding its solubility and reactivity in different media.
Ligand-Receptor Interactions: If this compound is part of a larger system, such as a metal complex interacting with a biological molecule, MD can simulate the binding process and the stability of the resulting complex.
These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic behavior of a system.
In Silico Ligand Design and Catalyst Performance Prediction
The true value of this compound lies in its application as a ligand in coordination chemistry, particularly in catalysis. In silico (computational) methods are increasingly used to design ligands and predict the performance of the resulting catalysts, thereby accelerating the discovery of new and improved catalytic systems. mdpi.com
The electronic properties of this compound, as calculated by DFT, are key inputs for predicting its impact on a catalyst. The electron-donating nature of the propyl group enhances the σ-donor strength of the ligand. When coordinated to a metal center, this increased electron donation can:
Modulate Redox Potentials: Make the metal center more electron-rich, thus shifting its oxidation and reduction potentials. This is critical for catalysts involved in redox reactions.
Influence Reaction Barriers: Alter the energy of transition states in a catalytic cycle. Computational modeling of the entire catalytic cycle can predict reaction rates and selectivity.
Tune Spectroscopic Properties: Change the photophysical properties of the complex, which is important for photoredox catalysis.
By systematically modifying the substituents on the bipyridine scaffold in silico (e.g., changing from a propyl to a butyl or a methoxy (B1213986) group) and calculating the resulting properties of the metal complex, researchers can rationally design ligands to achieve a desired catalytic performance without the need for extensive trial-and-error synthesis. nih.gov
Advanced Applications and Emerging Research Frontiers for 4 Propyl 2,2 Bipyridinyl
Development of Tunable Chromophores and Fluorophores
The structural framework of 4-Propyl-[2,2']bipyridinyl, a derivative of 2,2'-bipyridine (B1663995), provides a versatile platform for the design of tunable chromophores and fluorophores. These molecules can absorb and emit light at specific wavelengths, and this optical behavior can be finely controlled by chemical modifications. The introduction of a propyl group at the 4-position influences the electronic properties of the bipyridine system, which in turn affects its absorption and emission spectra.
Research into 4,4′-disubstituted-[2,2′]-bipyridines has demonstrated that the optical properties are strongly influenced by the nature of the endgroups and the π-linkers. By strategically incorporating various donor and acceptor groups, it is possible to create "push-pull" systems that exhibit intramolecular charge transfer (ICT) transitions. These transitions are responsible for the intense absorption and emission of light, and their wavelengths can be tuned over a wide range. For instance, the absorption and emission maxima of certain 4,4′-disubstituted-[2,2′]-bipyridines can be modulated by external stimuli such as protonation or coordination to metal ions. This tunability allows for the development of sensitive fluorescent probes and sensors.
The synthesis of bipyridyl-based chromophores with extended π-conjugated systems, such as oligophenylenevinylene, further exemplifies the tunability of these compounds. These modifications can lead to significant shifts in the absorption and emission wavelengths, enabling the creation of materials with tailored photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.
| Compound Family | Substituents/Modifications | Tunable Property | Wavelength Range |
| 4,4′-π-conjugated[2,2′]-bipyridines | Donor-(acceptor-) substituted styryl, thienylvinyl, phenylimino, phenylazo groups | Absorption and Emission Maxima | 360 < λabs < 560 nm; 482 < λem < 646 nm |
| Bipyridyl-based chromophores | Extended oligophenylenevinylene π-conjugated backbones | Absorption and Emission | Dependent on backbone length |
| GFP chromophore-based chemosensor | 2,2′-bipyridine chelator moiety | Fluorescence Enhancement upon Zn2+ binding | Excitation: 422 nm, Emission: 492 nm |
Photoactive Systems and Photoinduced Electron Transfer Kinetics
Photoactive systems based on this compound and its derivatives are of significant interest due to their potential in solar energy conversion, photocatalysis, and molecular electronics. The bipyridine core can act as an excellent ligand for transition metals, such as ruthenium, forming stable complexes that exhibit rich photochemistry.
Upon absorption of light, these metal complexes can be excited to a state where an electron is transferred from the metal center to the bipyridine ligand, a process known as metal-to-ligand charge transfer (MLCT). This excited state is a potent reducing agent and can initiate photoinduced electron transfer (PET) reactions with other molecules. The kinetics of these PET reactions are crucial for the efficiency of any device based on these systems.
Studies on ruthenium(II) polypyridyl complexes have shown that the rate of photoinduced electron transfer can be influenced by several factors, including the solvent, the nature of the ancillary ligands, and the driving force of the reaction. For example, the quenching rate constants of the excited state of these complexes by electron acceptors can vary significantly in different solvents due to solvation effects on the excited state. The temperature dependence of these reactions provides insights into the activation enthalpy and entropy of the electron transfer process.
| System | Reactants | Key Findings |
| Ruthenium(II) polypyridyl complexes | Electron donors/acceptors | Solvent and ligand structure influence electron transfer rates. |
| Dicyanobis(polypyridine)ruthenium(II) complexes | Tris(β-diketonato)ruthenium(III) complexes | Activation enthalpy and entropy of electron transfer are solvent-dependent. |
| Tris(2,2′-bipyridine)ruthenium(II) with methylviologen | Smectite clays | Photoinduced electron transfer is possible in the presence of clay particles under specific aggregation conditions. |
Biological Activity Investigations (excluding clinical and safety aspects)
The biological activities of this compound and its metal complexes are a growing area of research. These investigations focus on understanding the fundamental interactions of these compounds with biological systems at a molecular and cellular level.
Mechanisms of Cellular Interaction (e.g., Apoptosis Induction in Cell Lines)
Metal complexes of bipyridine derivatives have shown promise as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death. For instance, ruthenium(II) polypyridyl complexes containing substituted bipyridine ligands have been shown to induce apoptosis in human cancer cells.
The cellular uptake of these complexes is a critical first step. Studies have shown that these compounds can enter the cytoplasm and accumulate in the nuclei of cancer cells. Once inside the cell, they can interact with various cellular components, leading to a cascade of events that trigger apoptosis. These events can include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and regulation of the expression of pro- and anti-apoptotic proteins from the Bcl-2 family. Some complexes have also been observed to cause cell cycle arrest at specific phases.
| Complex Type | Cell Line(s) | Observed Mechanism(s) |
| Ruthenium(II) polypyridyl complexes with 4,4′-dimethyl-2,2′-bipyridine | BEL-7402, HepG-2, MCF-7 | Intercalative DNA interaction, apoptosis induction, cell cycle arrest. |
| Ru(II)-strained complex with 2,9-diphenyl-1,10-phenanthroline | Human Alveolar Carcinoma Cells (A549) | Photoactivatable chemotherapeutic activity via apoptosis. |
| 1-Methoxyisobrassinin (indole phytoalexin) | Ovarian Cancer Cells | Induction of apoptosis, activation of caspases, modulation of Bcl-2 family proteins. |
Nucleic Acid (DNA/RNA) Interaction Studies
The interaction of this compound and its metal complexes with nucleic acids like DNA and RNA is a key area of investigation. The planar aromatic structure of the bipyridine ligand allows for intercalative binding between the base pairs of DNA. This interaction can lead to changes in the structure and function of the nucleic acid.
Spectroscopic techniques, such as UV-vis and fluorescence spectroscopy, along with viscosity measurements and equilibrium dialysis, are commonly used to study these interactions. Research on ruthenium(II) polypyridyl complexes has indicated that they can bind to both DNA and RNA, with the binding affinity and mode being influenced by the structure of the nucleic acid. For example, some complexes show a stronger binding to yeast tRNA compared to calf thymus DNA. These interactions can be enantioselective, with one enantiomer of a chiral complex binding more favorably than the other.
| Complex Type | Nucleic Acid | Interaction Mode | Key Findings |
| [Ru(phen)2PMIP]2+ | Yeast tRNA and Calf Thymus DNA | Intercalation | Stronger binding and enantioselectivity observed with yeast tRNA. |
| [Ru(bpy)2L]2+ and [Ru(phen)2L]2+ | Human telomeric DNA | Stabilization of G-quadruplex DNA. | Ancillary ligands (bpy vs. phen) have a minor effect on stabilizing ability. |
Immunomodulatory Properties and Pathways
The immunomodulatory potential of bipyridine derivatives is an emerging field of study. While specific research on this compound is limited, studies on related compounds suggest that this class of molecules may possess immunosuppressive properties. The interaction of these compounds with components of the immune system could lead to the modulation of immune responses. For example, some 2,2'-bipyridine derivatives have been investigated for their potential in iron-related autoimmune diseases. The underlying pathways for these immunomodulatory effects are still under investigation but may involve the regulation of cytokine production and the function of immune cells.
Antimicrobial and Antiviral Potential in Model Systems
Bipyridine and its derivatives have been explored for their antimicrobial and antiviral activities. Diquaternary salts of 4,4'-bipyridinium have demonstrated notable antimicrobial and antifungal activity. The mechanism of action is thought to involve the disruption of bacterial membranes.
Metal complexes of bipyridine have also shown significant antimicrobial properties. For instance, ruthenium(II) polypyridyl complexes have been found to be active against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antibacterial mechanism of some of these complexes is believed to involve membrane disruption and the inhibition of biofilm formation.
In the context of antiviral research, various pyridine-containing compounds have been investigated for their potential to inhibit viral replication. While direct studies on this compound are not widely available, the broader class of pyridine (B92270) derivatives has shown activity against a range of viruses, suggesting that this could be a fruitful area for future research.
| Compound/Complex Class | Target Organism(s) | Observed Activity |
| Diquaternary salts of 4,4'-bipyridinium | Bacteria and Candida albicans | Antimicrobial and antifungal. |
| Ruthenium(II) polypyridyl complexes | Staphylococcus aureus (including MRSA) | Antibacterial, inhibition of biofilm formation. |
| Pyridine derivatives | Various bacteria and viruses | General antimicrobial and antiviral potential. |
Integration into Functional Materials and Devices
The incorporation of this compound into functional materials is a burgeoning area of research, driven by the compound's potential to impart desirable properties such as enhanced catalytic activity, selective guest binding, and tunable photophysical characteristics. The propyl group, in particular, can influence the solubility, steric interactions, and electronic nature of the resulting materials.
While direct reports on the incorporation of this compound into Covalent Organic Frameworks (COFs) are not extensively detailed in existing literature, the broader family of bipyridine-based COFs provides a strong precedent for its potential. Bipyridine units are prized building blocks in COF synthesis due to their ability to form stable, porous, and crystalline networks. These materials have shown promise in applications such as gas storage, catalysis, and sensing.
The introduction of a propyl group on the bipyridine scaffold can be expected to influence the properties of the resulting COF in several ways:
Pore Environment Modification: The aliphatic propyl chain can alter the hydrophobicity of the pores within the COF, potentially enhancing its affinity for organic molecules in applications like selective adsorption or separation.
Interlayer Spacing and Stacking: The steric bulk of the propyl group could influence the interlayer spacing and π-π stacking of the 2D COF sheets, which in turn would affect the material's porosity and guest accessibility.
Catalytic Activity: Bipyridine-containing COFs can act as ligands for metal ions, creating active sites for catalysis. The electronic effect of the propyl group (an electron-donating group) could modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity. For instance, in reactions such as the oxygen evolution reaction or methane (B114726) conversion, the catalytic performance of metal-coordinated bipyridine sites within COFs has been demonstrated. nih.gov
Future research will likely focus on the synthesis of COFs that explicitly incorporate this compound to experimentally validate these anticipated effects and explore novel applications.
The integration of bipyridine moieties into porous hybrid polymers and supramolecular assemblies is a well-established strategy for creating functional materials. These materials often combine the processability of polymers with the defined porosity and active sites of the bipyridine ligands.
Porous Hybrid Polymers:
Bipyridine-based porous hybrid polymers have been successfully employed as heterogeneous catalysts. For example, metalated bipyridine-containing porous hybrid polymers have demonstrated synergistic catalytic activity in the fixation of CO2. acs.org The incorporation of this compound into such polymer backbones could offer several advantages:
Enhanced Solubility and Processability: The propyl group may improve the solubility of the polymer precursors, facilitating easier material processing and film formation.
Tuned Catalytic Performance: Similar to COFs, the electron-donating nature of the propyl group can influence the activity of coordinated metal centers in catalytic applications.
Below is a table summarizing the potential effects of the propyl group on bipyridine-based porous hybrid polymers:
| Property Affected | Potential Influence of 4-Propyl Group |
| Porosity | May influence pore size and surface area due to steric effects. |
| Surface Chemistry | Increases hydrophobicity of the polymer surface. |
| Catalytic Activity | Can modulate the electronic properties of coordinated metal catalysts. |
| Material Processability | May enhance solubility and processability of the polymer. |
Supramolecular Structures:
Bipyridine derivatives are fundamental components in the construction of a wide array of supramolecular structures, including metallacycles and coordination polymers. These assemblies are of interest for their applications in molecular recognition, sensing, and as light-emitting materials. The photophysical properties of such structures are often dependent on the nature of the ligands. nih.gov
The introduction of a 4-propyl substituent on the bipyridine ligand can impact the resulting supramolecular assembly by:
Altering Photophysical Properties: The electronic perturbations from the propyl group can shift the absorption and emission wavelengths of luminescent metal complexes, offering a route to tune their color and efficiency.
Future Research Directions and Unexplored Potential
The exploration of this compound in advanced materials is still in its early stages, leaving a vast landscape of unexplored potential. Future research is anticipated to move in several key directions:
Targeted Synthesis of Functional Materials: A primary focus will be the deliberate synthesis of COFs, porous polymers, and supramolecular architectures that specifically incorporate this compound to systematically study the structure-property relationships.
Advanced Catalysis: The development of catalysts based on this compound-metal complexes for a range of organic transformations is a promising avenue. The tailored electronic environment provided by the propyl group could lead to catalysts with enhanced activity and selectivity.
Sensors and Molecular Recognition: The modified steric and electronic profile of this compound could be harnessed to create host-guest systems with high selectivity for specific analytes, leading to the development of novel chemical sensors.
Photoactive and Electroactive Materials: The influence of the propyl group on the photophysical and electrochemical properties of this compound complexes warrants further investigation for their potential use in light-emitting devices, solar cells, and redox-active materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
